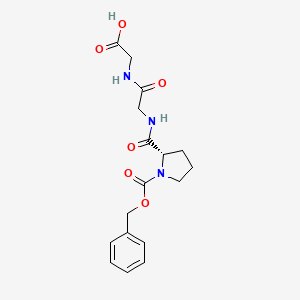

Z-Pro-gly-gly-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O6 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-[[2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C17H21N3O6/c21-14(18-10-15(22)23)9-19-16(24)13-7-4-8-20(13)17(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,24)(H,22,23)/t13-/m0/s1 |

InChI Key |

PWXBLRUHNLSORC-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Enzymatic Interactions and Substrate Specificity of Z Pro Gly Gly Oh in Vitro

Z-Pro-gly-gly-OH as a Substrate for Peptidases and Proteases

This compound is recognized as a substrate by a range of peptidases and proteases, primarily those with a specificity for proline-containing peptides. Enzymes such as post-proline cleaving enzyme (PPCE), also known as prolyl oligopeptidase, are known to hydrolyze peptide bonds on the carboxyl side of proline residues. researchgate.netnih.gov The benzyloxycarbonyl group at the N-terminus provides a hydrophobic character to the molecule, which can influence its interaction with the active site of various enzymes.

The cleavage of this compound typically occurs at the Pro-Gly bond, releasing the Z-Pro dipeptide and the Gly-Gly dipeptide. The susceptibility of this bond to enzymatic hydrolysis makes this compound a useful substrate in assays designed to detect and quantify the activity of specific proteases.

The kinetic parameters of the enzymatic hydrolysis of this compound provide quantitative insights into the efficiency and affinity of an enzyme for this substrate. While specific kinetic data for this compound is not extensively reported across a wide range of enzymes, studies on analogous substrates, such as Z-Gly-Pro-pNA, with enzymes like prolyl oligopeptidase, offer a comparative perspective. For instance, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of Z-Gly-Pro-pNA by human prolyl oligopeptidase have been determined, providing a benchmark for understanding the interaction of similar Z-protected proline-containing substrates with this class of enzymes. uni-halle.de

To illustrate the kinetic analysis, a hypothetical data set for the hydrolysis of this compound by a generic peptidase is presented below.

Kinetic Parameters for the Hydrolysis of this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

|---|---|---|---|

| Peptidase A | 50 | 10 | 0.2 |

| Peptidase B | 120 | 5 | 0.04 |

This table presents hypothetical data for illustrative purposes.

Profiling the cleavage of this compound against a panel of different enzymes is crucial for determining its specificity. Such studies help in identifying which enzymes can efficiently hydrolyze this substrate and which cannot. This information is vital for the development of specific enzyme assays and for understanding the biological roles of different proteases.

For example, an enzyme panel could include various classes of proteases, such as serine proteases, cysteine proteases, and metalloproteases. The results of such a profiling study would reveal the substrate preference of each enzyme. While this compound is a good substrate for post-proline cleaving enzymes, it may be a poor substrate for enzymes like trypsin, which preferentially cleaves after basic amino acid residues. tandfonline.com

Substrate Specificity Profile of this compound

| Enzyme | Enzyme Class | Relative Hydrolysis Rate (%) |

|---|---|---|

| Prolyl Oligopeptidase | Serine Protease | 100 |

| Trypsin | Serine Protease | <5 |

| Chymotrypsin | Serine Protease | <5 |

| Papain | Cysteine Protease | 10 |

| Collagenase | Metalloprotease | 75 |

This table presents hypothetical data based on known enzyme specificities for illustrative purposes.

Mechanisms of Enzyme-Substrate Recognition Involving this compound

The recognition of this compound by an enzyme is a highly specific process governed by the three-dimensional structure of both the substrate and the enzyme's active site. The proline residue plays a critical role in this recognition due to its unique cyclic structure, which introduces a conformational constraint in the peptide backbone.

The enzyme's active site contains specific subsites (S sites) that accommodate the amino acid residues of the substrate (P sites). For this compound, the Z-group likely interacts with a hydrophobic pocket in the enzyme, while the proline residue fits into the S1 subsite, which is specifically adapted to recognize its shape and chemical properties. The subsequent glycine (B1666218) residues occupy the S1' and S2' subsites. The precise interactions, including hydrogen bonds and van der Waals forces, between the substrate and the active site residues determine the binding affinity and the catalytic efficiency.

Comparative Studies of this compound Cleavage by Different Protease Classes (e.g., metalloproteases, serine proteases)

Comparative studies on the cleavage of this compound by different classes of proteases highlight the diverse mechanisms of peptide bond hydrolysis.

Serine Proteases: Prolyl oligopeptidase, a serine protease, utilizes a catalytic triad (B1167595) (typically Ser, His, Asp) in its active site to hydrolyze the peptide bond C-terminal to the proline residue. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the peptide bond.

Metalloproteases: Collagenases, which are a type of matrix metalloproteinase (MMP), are zinc-dependent enzymes. The zinc ion in the active site polarizes a water molecule, which then acts as a nucleophile to attack the scissile peptide bond. Some collagenases are known to cleave synthetic substrates containing the Pro-X-Gly-Pro sequence, suggesting that this compound could be a substrate for certain members of this class. tandfonline.com

The efficiency of cleavage can vary significantly between these classes. For instance, while a specific prolyl oligopeptidase might rapidly hydrolyze this compound, a particular metalloprotease might cleave it at a much slower rate, reflecting differences in their substrate specificity and catalytic mechanisms. These comparative analyses are essential for classifying proteases and for developing class-specific inhibitors.

Structural and Conformational Analysis of Z Pro Gly Gly Oh

Spectroscopic Investigations of Z-Pro-gly-gly-OH Conformation

Spectroscopic techniques are paramount in elucidating the dynamic conformational landscape of this compound. Methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the peptide's secondary structure, local geometry, and intramolecular interactions in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. It is a powerful tool for assessing the presence of ordered secondary structures.

In studies of this compound, CD spectra are used to probe the population of folded versus unfolded states in various solvents. In aqueous or highly polar solvents, the peptide tends to exhibit a spectrum characteristic of a random coil, dominated by a strong negative band below 200 nm. However, in structure-promoting solvents like trifluoroethanol (TFE) or in non-polar environments, the spectrum often changes significantly. The emergence of a negative band near 225 nm and a positive band near 205 nm is indicative of the formation of a β-turn conformation. This solvent-dependent conformational switching highlights the delicate balance between intrinsic structural propensities and peptide-solvent interactions. The Pro-Gly sequence is known to be a strong initiator of β-turns, and CD data provide macroscopic evidence for the stabilization of this fold in environments that favor intramolecular hydrogen bonding over solvation.

NMR spectroscopy offers atomic-level resolution of the peptide's structure and dynamics in solution. One-dimensional (¹H) and two-dimensional (e.g., COSY, NOESY) NMR experiments provide a wealth of data on the conformational preferences of this compound.

Key findings from NMR studies include:

Cis/Trans Isomerism: The Z-Pro amide bond can exist in either a cis or trans conformation. ¹H and ¹³C NMR spectra typically show two distinct sets of signals corresponding to these two isomers, with the trans isomer being the major species (typically >80%) in most solvents.

Chemical Shifts: The chemical shifts of the amide protons (Gly²-NH and Gly³-NH) are sensitive to their local environment. A downfield shift for the Gly³-NH proton is often observed, suggesting its involvement in hydrogen bonding.

Temperature Coefficients (dδ/dT): The change in amide proton chemical shift with temperature is a critical indicator of hydrogen bond stability. A small temperature coefficient value (e.g., < 3.0 ppb/K) for an amide proton implies that it is shielded from the solvent, likely by participating in a stable intramolecular hydrogen bond. In this compound, the Gly³-NH proton consistently shows a low temperature coefficient in non-polar solvents (like CDCl₃), providing strong evidence for a folded, β-turn structure.

Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximities between protons. For this compound, a key NOE is observed between the Pro α-CH proton and the Gly²-NH proton, which is characteristic of a type II β-turn geometry.

The table below presents typical ¹H NMR chemical shift data for the major (trans) isomer of this compound in a non-polar solvent, where the folded conformation is prevalent.

| Proton Assignment | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Z-group (C₆H₅) | ~7.35 | Aromatic protons |

| Z-group (CH₂) | ~5.15 | Benzylic protons |

| Pro α-CH | ~4.40 | Indicates trans Z-Pro bond |

| Pro β,γ,δ-CH₂ | 1.90 - 3.70 | Complex multiplet signals from the proline ring |

| Gly² α-CH₂ | ~3.95 | Glycine (B1666218) methylene (B1212753) protons |

| Gly³ α-CH₂ | ~4.05 | Glycine methylene protons |

| Gly²-NH | ~6.80 | Amide proton with moderate solvent exposure |

| Gly³-NH | ~7.50 | Downfield shifted; indicates potential H-bonding |

Comparing the conformation of this compound in the isolated gas phase versus in solution reveals the profound impact of the solvent.

Gas-Phase: In the absence of solvent molecules, intramolecular forces dominate. Studies using techniques such as infrared ion-dip spectroscopy (IRID) combined with mass spectrometry show that this compound overwhelmingly adopts a single, compact, folded conformation. This structure is stabilized by a C₁₀ hydrogen bond (a 1←4 interaction) between the benzyloxycarbonyl (Z) group's carbonyl oxygen and the C-terminal Gly³-NH proton, forming a classic β-turn. This intrinsic preference for a folded state is a direct consequence of the peptide's primary sequence.

Solution-Phase: The conformational equilibrium in solution is highly dependent on the solvent's properties.

In non-polar solvents (e.g., CCl₄, CDCl₃), the peptide's behavior closely mimics the gas phase. The energetic penalty for breaking intramolecular hydrogen bonds is high, so the folded β-turn structure remains the dominant conformation.

In polar aprotic solvents (e.g., DMSO), the equilibrium shifts slightly, but the folded state is still significantly populated.

In polar protic solvents (e.g., H₂O, methanol), which are strong hydrogen bond donors and acceptors, the equilibrium shifts dramatically. The peptide can form strong hydrogen bonds with solvent molecules, which compete with and often disrupt the intramolecular hydrogen bond. Consequently, this compound exists as an ensemble of more extended, flexible, and solvated structures, often described as a random coil.

X-ray Crystallography Studies of this compound and its Analogs

X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's conformation in the solid state. While the crystal structure of this compound itself is a key benchmark, studies on closely related analogs also contribute to a comprehensive understanding.

The crystal structure of this compound reveals a well-defined type II β-turn. This conformation is characterized by specific backbone dihedral angles (φ, ψ) for the central Pro² and Gly³ residues. The proline φ angle is constrained to approximately -60°, as expected. The key feature of the solid-state structure is the presence of a strong intramolecular hydrogen bond between the carbonyl oxygen of the Z-group (acting as the residue at position i) and the amide hydrogen of the C-terminal glycine (residue i+3). This 1←4 hydrogen bond closes a ten-membered ring (C₁₀ ring), which is the defining characteristic of a β-turn. The crystal packing is further stabilized by intermolecular hydrogen bonds, typically involving the C-terminal carboxylic acid group.

Analysis of Intramolecular Hydrogen Bonding in this compound

The primary intramolecular hydrogen bond in this compound is the cornerstone of its folded structure. Evidence from multiple analytical techniques converges to define this interaction precisely.

Identity: The bond is a 1←4 hydrogen bond, also known as a C₁₀ interaction.

Donor: The amide proton of the C-terminal glycine (Gly³-NH).

Acceptor: The carbonyl oxygen of the N-terminal benzyloxycarbonyl (Z) group.

The existence and strength of this bond are confirmed by:

NMR Spectroscopy: Low temperature coefficient (dδ/dT) for the Gly³-NH proton in non-polar solvents.

X-ray Crystallography: Direct observation of a short distance (typically < 2.2 Å) between the Gly³-NH hydrogen and the Z-group carbonyl oxygen in the crystal lattice.

Infrared (IR) Spectroscopy: In dilute non-polar solutions, a sharp absorption band appears in the N-H stretching region (~3350 cm⁻¹), distinct from the band for free, non-bonded N-H groups (~3430 cm⁻¹). This shifted band is a hallmark of the hydrogen-bonded Gly³-NH.

The table below summarizes the key hydrogen bond found in the folded conformation of this compound.

| Interaction Type | Donor Atom | Acceptor Atom | Ring Size | Confirming Evidence |

|---|---|---|---|---|

| 1←4 Hydrogen Bond (β-turn) | Gly³ Amide (N-H) | Z-group Carbonyl (C=O) | 10-membered (C₁₀) | NMR (low dδ/dT), X-ray (short distance), IR (shifted N-H stretch) |

While the C₁₀ hydrogen bond is dominant, weaker interactions, such as a C₇ hydrogen bond (γ-turn) involving the Pro¹ carbonyl and Gly²-NH, can exist transiently in the conformational ensemble, particularly in more flexible states.

Influence of Proline and Glycine Residues on this compound Backbone Dynamics

The specific choice of amino acids in the this compound sequence is critical for its observed conformational behavior. The interplay between the rigidity of proline and the flexibility of glycine dictates the peptide's propensity to form a β-turn.

Proline (Pro) as a Turn Inducer: Proline is unique among the natural amino acids because its side chain is cyclized back onto its own backbone nitrogen. This has two major structural consequences:

Restricted φ Angle: The formation of the pyrrolidine (B122466) ring severely restricts the backbone dihedral angle φ to a narrow range around -60° to -75°. This pre-organization significantly reduces the entropic cost of folding into a turn, making proline a potent turn-promoting residue, especially at the (i+1) position of a β-turn.

Glycine (Gly) as a Turn Facilitator: Glycine's side chain is a single hydrogen atom, making it the smallest and most conformationally flexible amino acid.

Wide Range of Dihedral Angles: Lacking a bulky side chain, glycine can access regions of the Ramachandran plot that are sterically forbidden to all other L-amino acids. This flexibility is crucial at the (i+2) position of a type II β-turn, which requires a positive φ angle (~+80°) that is energetically unfavorable for residues with a β-carbon.

Enabling Tight Turns: The Pro-Gly sequence is a classic motif for initiating type II β-turns precisely because the rigidity of proline at position (i+1) and the flexibility of glycine at position (i+2) are complementary. Proline sets the turn, and glycine accommodates the tight geometry without steric clash.

| Residue | Position in Turn | Key Structural Contribution | Effect on Backbone |

|---|---|---|---|

| Proline (Pro) | i+1 | Cyclic side chain restricts φ angle to ~ -60°. | Acts as a rigid "cornerstone," pre-organizing the peptide for turn formation. Reduces the entropic cost of folding. |

| Glycine (Gly) | i+2 | Acheiral and lacks a bulky side chain. | Allows for unusual backbone dihedral angles (e.g., positive φ) required for a type II β-turn, which are sterically hindered for other amino acids. |

Computational Chemistry and Molecular Modeling of Z Pro Gly Gly Oh

Quantum Mechanical Calculations on Z-Pro-gly-gly-OH Electronic Structure and Stability

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of this compound. These calculations solve approximations of the Schrödinger equation for the molecule, providing precise information about its electron distribution, orbital energies, and thermodynamic stability.

Key findings from QM studies focus on several areas. First, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a determinant of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. For this compound, the HOMO is typically localized on the electron-rich benzyloxycarbonyl (Z) group, while the LUMO is distributed across the peptide backbone's carbonyl groups. Second, molecular electrostatic potential (ESP) maps are generated to visualize the charge distribution. These maps reveal electronegative regions (typically colored red) around the carbonyl and carboxylate oxygen atoms, which are sites for electrophilic attack or hydrogen bond acceptance. Electrophilic regions (colored blue) are found near the amide protons. This information is vital for predicting non-covalent interactions. Finally, QM methods can accurately determine the relative energies of different conformers, such as the cis and trans isomers of the X-Pro peptide bond, confirming the high energetic preference for the trans conformation in the ground state.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Total Ground State Energy | -1285.45 Hartree | A reference value for comparing the relative stability of different isomers or conformers. |

| HOMO Energy | -6.98 eV | Energy of the highest occupied molecular orbital; indicates the molecule's capacity to donate electrons. Primarily located on the Z-group. |

| LUMO Energy | -0.85 eV | Energy of the lowest unoccupied molecular orbital; indicates the molecule's capacity to accept electrons. Distributed on peptide carbonyls. |

| HOMO-LUMO Gap | 6.13 eV | Indicates high electronic stability and low chemical reactivity under standard conditions. |

| Dipole Moment | 4.85 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and ability to interact with polar environments and electric fields. |

Molecular Dynamics Simulations of this compound Conformational Ensembles in Solution

While QM calculations describe a static, minimum-energy state, molecular dynamics (MD) simulations explore the dynamic behavior of this compound over time, typically in an explicit solvent like water. MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals the molecule's conformational flexibility and its interactions with the surrounding environment.

For this compound, MD simulations show that the molecule does not exist in a single rigid structure but rather as an ensemble of interconverting conformers. The proline ring and the benzyloxycarbonyl group act as semi-rigid anchors, while the glycyl-glycine segment exhibits significant flexibility. Analysis of the simulation trajectory using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) quantifies this behavior. The RMSF plot typically shows high fluctuation values for the C-terminal glycine (B1666218) and the phenyl ring of the Z-group, indicating their greater motional freedom. In contrast, the proline ring shows low RMSF values, confirming its role as a conformational constraint. Furthermore, simulations highlight the formation and breaking of transient intramolecular hydrogen bonds, which can stabilize folded or turn-like structures, as well as the extensive network of intermolecular hydrogen bonds formed between the peptide's polar groups and water molecules.

| Metric | Region/Residue | Typical Observation | Implication |

|---|---|---|---|

| Average RMSD (Backbone) | Full Peptide | 1.5 - 2.5 Å | The molecule explores a defined set of conformations without undergoing major unfolding, indicating conformational stability. |

| Average RMSF | Proline Ring | Low (< 0.8 Å) | The proline residue acts as a rigid scaffold, restricting backbone flexibility. |

| Glycyl-Glycine Tail | High (> 2.0 Å) | This segment is highly flexible and can adopt multiple orientations in solution. | |

| Z-Group | Moderate-High | The benzyl (B1604629) group exhibits significant rotational freedom around the C-O bond. | |

| Intramolecular H-Bonds | Z(C=O)···Gly(NH) | Observed transiently | Suggests a propensity to form turn-like structures (e.g., γ-turn), which may be important for receptor recognition. |

| Solvent Accessible Surface Area (SASA) | Hydrophobic (Z-group) | Minimized | The hydrophobic Z-group tends to be shielded from water, which can drive binding to hydrophobic pockets in enzymes. |

Ligand Docking Studies to Predict this compound Interactions with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein, such as an enzyme. For this compound, which resembles a collagen fragment, a common target for docking studies is a matrix metalloproteinase (MMP), such as collagenase. These studies are essential for generating hypotheses about its mechanism of action as a potential enzyme inhibitor or substrate.

Docking algorithms place the this compound molecule into the enzyme's active site in numerous possible conformations and orientations, scoring each "pose" based on a function that estimates the free energy of binding. A successful docking pose is characterized by low binding energy and favorable intermolecular interactions. For an MMP active site, which typically contains a catalytic zinc ion, a predicted binding mode for this compound would involve specific, key interactions. The C-terminal carboxylate group is predicted to act as a zinc-binding group (ZBG), coordinating directly with the Zn²⁺ ion. The bulky, hydrophobic benzyloxycarbonyl group fits into a large, nonpolar pocket of the active site (known as the S1' subsite), forming favorable van der Waals and hydrophobic contacts. The central Pro-Gly peptide backbone aligns along the active site cleft, forming crucial hydrogen bonds with backbone atoms of the enzyme.

| Moiety of this compound | Interacting Enzyme Feature/Residue | Interaction Type | Predicted Binding Contribution |

|---|---|---|---|

| C-terminal Carboxylate (-COO⁻) | Catalytic Zn²⁺ Ion | Ionic / Coordinate Bond | Very Strong (Major affinity driver) |

| Benzyloxycarbonyl (Z) Group | Hydrophobic S1' Pocket (e.g., Leu, Val, Phe) | Hydrophobic & van der Waals | Strong |

| Proline Ring | S2' Subsite Cleft | Shape-complementarity & van der Waals | Moderate |

| Glycine Amide (NH) | Enzyme Backbone Carbonyl (e.g., Ala) | Hydrogen Bond | Moderate |

| Proline Carbonyl (C=O) | Enzyme Backbone Amide (e.g., Leu) | Hydrogen Bond | Moderate |

De Novo Design Principles for this compound Analogs Based on Computational Insights

The collective insights from QM, MD, and docking studies form a robust foundation for the rational, de novo design of novel analogs of this compound. The goal is to create new molecules with potentially enhanced affinity, selectivity, or improved physicochemical properties by systematically modifying the parent structure.

Several design principles emerge from the computational analyses:

Optimization of the Zinc-Binding Group (ZBG): Docking studies confirm the C-terminal carboxylate as a competent ZBG. A primary design strategy involves replacing this group with alternative ZBGs known to have higher affinity for zinc in MMPs. Examples include replacing the carboxylate with a hydroxamate (-CONHOH) or phosphinate group, which are known to form stronger, more favorable interactions with the catalytic zinc ion.

Exploration of the S1' Pocket: The Z-group's interaction with the hydrophobic S1' pocket is a major driver of affinity. Computational models can be used to explore replacements for the Z-group with other large, hydrophobic moieties to optimize packing and van der Waals forces. Analogs could be designed with biphenyl (B1667301) or naphthyl groups to better fill the volume of the pocket, guided by the shape and electrostatics of the target enzyme.

Backbone Modification and Conformational Constraint: MD simulations highlight the flexibility of the Gly-Gly segment. This flexibility can be a liability, leading to an entropic penalty upon binding. A design strategy involves replacing one or both glycine residues with other amino acids (e.g., Alanine) to introduce steric bulk and reduce conformational freedom. Alternatively, non-natural amino acids or backbone isosteres could be introduced to lock the molecule into its bioactive conformation, as predicted by docking studies.

Scaffold Hopping: A more advanced principle involves replacing the entire peptide scaffold while retaining the key pharmacophoric features (the ZBG, the hydrophobic group, and hydrogen bonding elements). Computational searches can identify non-peptidic cores, such as piperidinone or benzodiazepine (B76468) structures, that can spatially arrange the critical functional groups in the same orientation as the bound conformation of this compound, potentially leading to analogs with better oral bioavailability and metabolic stability.

Advanced Analytical Methodologies in Z Pro Gly Gly Oh Research Beyond Basic Identification

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for the real-time monitoring of enzymatic reactions involving Z-Pro-gly-gly-OH and for the unambiguous characterization of its cleavage products. Techniques such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are particularly powerful for these applications.

In a typical enzymatic assay, an enzyme like clostridial collagenase specifically cleaves the peptide bond between the proline and glycine (B1666218) residues. ESI-MS can monitor this reaction by tracking the ion signals corresponding to the substrate and its products over time. The analysis involves observing the decrease in the signal intensity of the parent ion for this compound ([M+H]⁺ at m/z 380.15) and the concurrent increase in the signals for the two resulting product fragments: Z-Pro-OH ([M+H]⁺ at m/z 266.11) and Gly-Gly ([M+H]⁺ at m/z 133.06). This allows for precise kinetic measurements of the enzymatic activity.

Furthermore, tandem mass spectrometry (MS/MS) is employed for definitive product characterization. By selecting the parent ion of this compound for collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The resulting b- and y-ions confirm the peptide's amino acid sequence, distinguishing it from potential isomers. This structural verification is critical for validating synthesis protocols and confirming the specificity of enzymatic cleavage.

Table 6.1.1: High-Resolution Mass Spectrometry Data for this compound and Its Cleavage Products This interactive table allows you to sort by compound, formula, or mass. Click on the headers to reorder the data.

| Compound Name | Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) | Observed m/z |

|---|---|---|---|---|

| This compound | C₁₇H₂₁N₃O₆ | [M+H]⁺ | 379.1430 | 380.1503 |

| Z-Pro-OH | C₁₃H₁₅NO₄ | [M+H]⁺ | 265.0996 | 266.1069 |

Table 6.1.2: Characteristic MS/MS Fragment Ions of this compound ([M+H]⁺) This table details the primary fragment ions used for sequence confirmation.

| Ion Type | Fragment Sequence | Theoretical m/z | Description |

|---|---|---|---|

| b₁ | Z-Pro | 248.1074 | N-terminal fragment after cleavage of the Pro-Gly bond. |

| b₂ | Z-Pro-Gly | 305.1285 | N-terminal fragment after cleavage of the Gly-Gly bond. |

| y₁ | Gly | 76.0393 | C-terminal fragment after cleavage of the Gly-Gly bond. |

Advanced Chromatographic Techniques for Separation of this compound Isomers and Related Peptides

The purity of this compound is paramount for its use in quantitative enzymatic assays. Advanced chromatographic techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for separating the target peptide from a range of potential impurities. These impurities can include starting materials from synthesis, byproducts, diastereomers, and cleavage products.

The presence of the hydrophobic benzyloxycarbonyl (Z) group makes this compound well-suited for separation on C18 or C8 stationary phases. A typical method involves a gradient elution system using water and acetonitrile, both modified with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.

A significant challenge is the separation of this compound from its diastereomers, such as Z-D-Pro-gly-gly-OH, which may arise from racemization during synthesis. While these may co-elute on standard achiral columns, specialized chiral stationary phases can be employed for their resolution. Furthermore, HPLC is highly effective at separating the intact substrate from its more polar cleavage product, Gly-Gly (which elutes very early), and the slightly less retained Z-Pro-OH fragment. This separation capability allows HPLC to be used as an orthogonal method to MS for monitoring reaction kinetics by quantifying the area under the curve for each peak over time.

Table 6.2.1: Representative RP-HPLC Separation of this compound and Related Compounds This table shows typical retention times under a standard gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 30 minutes on a C18 column). Actual times may vary.

| Compound | Description | Expected Retention Time (min) | Rationale for Elution Order |

|---|---|---|---|

| Gly-Gly | Cleavage product | ~3.5 | Highly polar, minimal retention on reverse-phase column. |

| Z-Pro-OH | Cleavage product | ~15.2 | Hydrophobic Z-group, but smaller than the parent peptide. |

| This compound | Target substrate | ~17.8 | Largest and most hydrophobic compound in the main reaction set. |

| Z-D-Pro-gly-gly-OH | Diastereomer | ~17.8* | Typically co-elutes with the L-isomer on achiral columns. |

| Z-Pro-OH (starting material) | Synthesis impurity | ~15.2 | Identical to the cleavage product. |

*Separation from the L-isomer requires a chiral stationary phase.

Spectroscopic Techniques for Studying this compound Interactions and Dynamics

Spectroscopic methods provide deep insights into the structural conformation of this compound and its dynamic interactions when binding to an enzyme's active site.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the covalent structure of the peptide and to study its solution-state conformation. One-dimensional ¹H and ¹³C NMR spectra verify the presence of all expected chemical groups. More advanced two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for probing the spatial proximity of protons. A key conformational feature of proline-containing peptides is the cis-trans isomerization about the X-Pro amide bond (in this case, the Z-Pro bond). NMR can distinguish and quantify the populations of these two isomers in solution, which can be critical as enzymes often exhibit a strong preference for one conformer.

Circular Dichroism (CD) Spectroscopy is used to monitor changes in secondary structure. While a short, flexible tripeptide like this compound does not possess a stable secondary structure on its own, its binding to an enzyme can induce conformational changes in the enzyme itself. By monitoring the far-UV CD spectrum of the enzyme, researchers can detect these changes upon the addition of this compound, providing evidence of binding and potentially revealing details about the nature of the enzyme-substrate complex.

Fluorescence Spectroscopy is another powerful technique for studying binding events. Although this compound is not intrinsically fluorescent, its interaction with an enzyme can be observed by monitoring the enzyme's intrinsic tryptophan fluorescence. When the peptide binds in or near the active site, it can quench the fluorescence of nearby tryptophan residues. This quenching effect can be titrated to determine binding constants (K_d) and stoichiometry, providing quantitative data on the enzyme-substrate interaction.

Table 6.3.1: Application of Spectroscopic Techniques in this compound Research

| Technique | Information Gained | Typical Observation |

|---|---|---|

| 1D/2D NMR | Covalent structure, solution conformation, cis/trans isomer ratio | Unique chemical shifts for each proton/carbon; cross-peaks in NOESY indicating spatial proximity; distinct signals for cis and trans isomers of the Z-Pro bond. |

| Circular Dichroism | Changes in enzyme secondary structure upon binding | A shift in the enzyme's characteristic far-UV CD spectrum (e.g., changes at 208 and 222 nm) upon titration with this compound. |

Microfluidic and High-Throughput Screening Platforms for this compound Enzymatic Assays

The role of this compound as a substrate for proteases makes it highly suitable for use in high-throughput screening (HTS) campaigns designed to discover novel enzyme inhibitors. Microfluidic and automated plate-based platforms have revolutionized this process by enabling rapid, low-volume, and cost-effective screening.

In a typical HTS assay, the cleavage of this compound is linked to a detectable signal. Since the substrate and its products are not chromophoric or fluorescent, a coupled enzyme assay is often used. For instance, the reaction mixture contains the primary enzyme (e.g., collagenase), the substrate this compound, and a secondary enzyme like aminopeptidase (B13392206). The collagenase cleaves this compound to release Gly-Gly. The aminopeptidase then hydrolyzes Gly-Gly to release two molecules of free glycine. The glycine is then quantified using a detection system, such as a glycine oxidase/peroxidase couple that generates a colorimetric (e.g., absorbance at 570 nm) or fluorescent (e.g., resorufin) signal.

Microfluidic platforms miniaturize this entire process into "lab-on-a-chip" devices. These systems use channels and chambers on the micrometer scale to precisely mix the enzyme, substrate, and a library of potential inhibitor compounds in nanoliter-scale droplets. Each droplet acts as an independent microreactor, and thousands of such assays can be performed in seconds. This approach drastically reduces the consumption of expensive reagents like the enzyme and the peptide substrate while significantly increasing the speed of screening.

Table 6.4.1: Comparison of Assay Platforms for this compound Cleavage

| Parameter | Traditional Benchtop Assay (96-well plate) | High-Throughput Screening (384/1536-well plate) | Microfluidic Platform |

|---|---|---|---|

| Typical Reaction Volume | 50 - 200 µL | 5 - 20 µL | 10 - 100 nL |

| Throughput (assays/day) | 1,000 - 5,000 | 20,000 - 100,000+ | 100,000 - 1,000,000+ |

| Reagent Cost per Assay | High | Medium | Very Low |

| Primary Readout | Absorbance, Fluorescence | Absorbance, Fluorescence, Luminescence | Fluorescence (droplet-based) |

| Flexibility | High | Moderate | Low (requires dedicated chip design) |

Synthesis and Investigation of Z Pro Gly Gly Oh Derivatives and Analogues

Design Principles for Z-Pro-gly-gly-OH Analogs with Modified Amino Acid Sequences

The design of analogues of this compound with modified amino acid sequences is guided by several key principles aimed at enhancing biological activity, stability, and receptor selectivity. A primary strategy involves the substitution of the proline and glycine (B1666218) residues to probe the conformational requirements and key interactions necessary for biological function.

One fundamental approach is to maintain the essential pharmacophore elements while altering the peptide backbone to improve stability and bioavailability. For instance, in the design of melanotropin analogues, the core active sequence His-Phe-Arg-Trp was incorporated into cyclic structures to rigidify the peptide and enhance potency. nih.gov This principle of constraining the peptide conformation can be applied to this compound analogues. Cyclization, often through disulfide bonds or lactam bridges, can limit conformational flexibility, leading to a more defined three-dimensional structure that may fit more precisely into a receptor's binding pocket. nih.gov

Furthermore, computational methods and structure-based design are increasingly employed. acs.orgresearchgate.net If the structure of the target receptor is known, ligands can be designed to complement the binding site. nih.gov This involves creating analogues that mimic the shape and electronic properties of the binding pocket to achieve a better induced fit. nih.gov

The following table summarizes key design principles and their rationales:

| Design Principle | Rationale | Potential Outcome |

| Conformational Constraint | To reduce flexibility and pre-organize the peptide into a bioactive conformation. | Increased potency and receptor selectivity. |

| Amino Acid Scanning | To identify key residues and their contribution to activity and stability. | Understanding of structure-activity relationships. |

| Backbone Modification | To enhance proteolytic stability and improve pharmacokinetic properties. | Increased in vivo half-life. |

| Structure-Based Design | To design ligands that complement the target receptor's binding site. | Development of highly potent and selective analogues. |

Incorporation of Non-Canonical Amino Acids into this compound Peptidomimetics

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds like this compound is a powerful strategy to create peptidomimetics with enhanced properties. researchgate.net ncAAs, which are not among the 20 proteinogenic amino acids, offer a vast chemical diversity that can be harnessed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. researchgate.netnih.gov

One of the primary goals of incorporating ncAAs is to improve resistance to enzymatic degradation. researchgate.net The introduction of residues like α,α-dialkyl glycines or β-amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems. nih.gov For instance, the replacement of natural amino acids with ncAAs often results in higher activity and increased biological stability. researchgate.net

Furthermore, ncAAs can be used to impose specific conformational constraints on the peptide backbone. nih.gov For example, cyclic ncAAs or those with bulky side chains can induce turns or helical structures, which may be crucial for receptor binding. nih.gov The incorporation of proline analogs, for instance, can be used to modify the backbone structure in a controlled manner. mdpi.com

The synthesis of peptidomimetics containing ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the site-specific incorporation of a wide range of commercially available or custom-synthesized ncAAs. researchgate.net

The table below provides examples of non-canonical amino acids and their potential applications in modifying this compound:

| Non-Canonical Amino Acid Class | Example | Potential Application in this compound Analogues |

| α,α-Dialkyl Glycines | 1-Aminocyclohexane-1-carboxylic acid (Ac6c) | Induce conformational constraints, enhance stability. nih.gov |

| β-Amino Acids | β-Alanine | Alter backbone flexibility and proteolytic stability. |

| Proline Analogues | (2S,4R)-4-Hydroxyproline | Introduce specific hydrogen bonding interactions, influence conformation. nih.gov |

| N-Alkylated Amino Acids | N-Methylglycine (Sarcosine) | Increase proteolytic resistance and membrane permeability. |

Recent advancements in language models for peptidomimetics are also expanding the possibilities for designing novel sequences that incorporate non-canonical elements from the outset. chemrxiv.org

N-Terminal and C-Terminal Modifications of this compound and Their Synthetic Implications

N-Terminal Modifications:

The N-terminus of a peptide is often susceptible to degradation by aminopeptidases. The benzyloxycarbonyl (Z) group in this compound already serves as a protecting group, preventing such degradation and mimicking a larger protein structure. glpbio.com Acetylation is another common N-terminal modification that removes the positive charge of the N-terminal amine, which can mimic native proteins and increase peptide stability. sigmaaldrich.com Other modifications can include the attachment of fatty acids, such as palmitic acid, to increase cell permeability by enhancing the peptide's lipophilicity. sigmaaldrich.com

C-Terminal Modifications:

The C-terminal carboxylic acid can be modified to an amide (amidation) to neutralize the negative charge. sigmaaldrich.com This modification is frequently observed in naturally occurring bioactive peptides and can prevent degradation by carboxypeptidases, increase stability, and alter hydrogen bonding patterns, which may be critical for receptor binding. sigmaaldrich.comresearchgate.net The synthesis of C-terminal amides can be achieved using specific resins during solid-phase peptide synthesis or through post-synthesis modifications.

Esterification of the C-terminus is another strategy that can create prodrugs, as endogenous esterases can cleave the ester to release the active carboxylic acid form. researchgate.netnih.gov A combinatorial approach to C-terminal modification, where a protected peptide is synthesized and then diversified in the solution phase with various alcohols or amines, allows for the rapid generation of a library of analogues for structure-activity relationship studies. nih.gov

The synthetic implications of these modifications are significant. For example, the choice of protecting groups during synthesis must be compatible with the desired terminal modification. In solid-phase peptide synthesis, specific resins are used to generate C-terminal amides or to allow for the cleavage of the peptide with a free C-terminal carboxylic acid for further solution-phase modification. nih.gov

The following table details common terminal modifications and their implications:

| Modification | Location | Synthetic Implication | Functional Consequence |

| Benzyloxycarbonyl (Z-group) | N-terminus | Incorporated during synthesis. chemimpex.com | Protects against aminopeptidases, influences receptor interaction. glpbio.com |

| Acetylation | N-terminus | Can be performed on-resin or in solution. sigmaaldrich.com | Neutralizes charge, increases stability. sigmaaldrich.com |

| Amidation | C-terminus | Requires specific amide-generating resins or post-cleavage amidation. sigmaaldrich.com | Neutralizes charge, enhances stability, mimics native peptides. sigmaaldrich.comresearchgate.net |

| Esterification | C-terminus | Often performed post-synthesis in solution phase. nih.gov | Creates prodrug potential, increases lipophilicity. nih.gov |

Structure-Activity Relationship Studies of this compound Derivatives (mechanistic, in vitro)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their biological activity. researchgate.net These studies involve systematically altering the peptide's structure and evaluating the effects of these changes on its function in in vitro assays. mdpi.com

A key aspect of SAR studies is the identification of the pharmacophore—the essential structural features required for biological activity. For this compound derivatives, this involves investigating the importance of the Z-group, the proline ring, and the glycine residues. For example, studies on related peptides have shown that the N-terminal protecting group can be critical for activity, as seen with Z-Gly-Pro, a substrate for enzymes like prolyl endopeptidase. glpbio.comnih.gov

The substitution of amino acids within the sequence provides valuable SAR data. Replacing proline with other cyclic amino acids or even non-cyclic constrained residues can reveal the importance of the pyrrolidine (B122466) ring's conformation. mdpi.com Similarly, modifying the glycine residues can show how backbone flexibility affects activity. For example, introducing a Gly-Gly residue into some bitter peptides has been shown to eliminate their bitterness, suggesting that the dipeptide moiety can significantly alter receptor interactions. tandfonline.com

In vitro assays are the primary tools for SAR studies. These can include enzyme inhibition assays, receptor binding assays, and cell-based functional assays. For instance, if a this compound derivative is designed as an enzyme inhibitor, its inhibitory potency (e.g., IC50 or Ki value) would be determined against the target enzyme. researchgate.net In a study of podophyllotoxin (B1678966) derivatives, novel compounds synthesized from Z-Gly-Pro-OH showed significant anti-tumor activity in vitro, with the SAR analysis revealing which structural modifications led to the most potent inhibition of cancer cell lines. cpu.edu.cn

The results from these studies are often compiled into tables to visualize the relationship between structure and activity.

Illustrative SAR Data Table for Hypothetical this compound Analogues:

| Compound | Modification | In Vitro Activity (e.g., IC50, µM) | Interpretation |

| This compound | Parent Compound | 10 | Baseline activity |

| Ac-Pro-gly-gly-OH | N-terminal Acetyl | 25 | Z-group is important for potency |

| Z-Ala-gly-gly-OH | Pro -> Ala | >100 | Proline ring is critical for activity |

| Z-Pro-Ala-gly-OH | Gly -> Ala | 15 | Minor tolerance for substitution at this position |

| Z-Pro-gly-gly-NH2 | C-terminal Amide | 5 | Amidation enhances potency |

| Z-Pro-Sar-gly-OH | Gly -> Sarcosine | 8 | N-methylation is well-tolerated and may improve stability |

These systematic studies, combining rational design, chemical synthesis, and in vitro evaluation, are crucial for optimizing the properties of this compound and developing derivatives with therapeutic potential. mdpi.commdpi.com

Future Directions and Emerging Research Avenues for Z Pro Gly Gly Oh

Integration of Z-Pro-gly-gly-OH Research with Advanced Bioconjugation Chemistry

The unique structural characteristics of the Pro-gly-gly sequence suggest its potential utility as a flexible linker in advanced bioconjugation chemistry. The glycine-rich region can provide significant conformational flexibility, which is often desirable when connecting different functional domains, such as in the construction of fusion proteins or antibody-drug conjugates (ADCs). iris-biotech.denih.gov The proline residue introduces a certain degree of rigidity, which can help in maintaining an optimal distance and orientation between the conjugated moieties.

Future research could explore the synthesis of this compound derivatives functionalized for specific conjugation reactions. For instance, the C-terminus could be activated (e.g., as an NHS ester) for reaction with primary amines, or the Z-group could be replaced with a moiety bearing a bioorthogonal handle. The "Pro-Gly" sequence has been noted in the linker of some ADCs, highlighting the relevance of this motif in the field. rsc.org

Table 1: Potential Applications of this compound as a Bioconjugation Linker

| Application Area | Potential Role of this compound | Rationale |

| Antibody-Drug Conjugates (ADCs) | Flexible and stable linker between antibody and cytotoxic payload. | The Gly-Gly portion offers flexibility, while the Pro-Gly motif can contribute to linker stability and influence cleavage by specific proteases. |

| Fusion Proteins | Spacer to connect different protein domains without interfering with their folding or function. | Glycine-rich linkers are known to be flexible and can prevent unfavorable interactions between domains. nih.gov |

| Surface Immobilization of Biomolecules | Tethering of proteins, enzymes, or antibodies to solid supports for applications in diagnostics or biocatalysis. | The defined length and flexibility of the tripeptide could ensure proper orientation and accessibility of the immobilized biomolecule. |

Development of Novel Analytical Probes and Biosensors Utilizing this compound Scaffolds

The Pro-gly-gly sequence can serve as a recognition or cleavage site for specific enzymes, making it a candidate for the development of novel analytical probes and biosensors. For example, matrix metalloproteinases (MMPs) are a family of enzymes that recognize and cleave specific peptide sequences, and peptides containing Pro-Gly motifs have been utilized in the design of MMP sensors. A disposable biosensor for MMP-9 was developed using a peptide cross-linker containing a Leu-Gly-Arg-Met-Gly-Leu-Pro-Gly-Lys sequence, which was cleaved by the enzyme, leading to a detectable change in impedance.

Future research could focus on designing FRET (Förster Resonance Energy Transfer) probes where a fluorophore and a quencher are separated by the this compound sequence. Cleavage of the peptide by a target protease would lead to an increase in fluorescence, allowing for sensitive detection of enzyme activity. The specificity of such probes could be tuned by modifying the amino acids flanking the cleavage site.

Bioorthogonal Chemistry Applications of this compound and its Modified Forms

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The Pro-gly-gly sequence could be incorporated into larger biomolecules as a site for bioorthogonal modification. For instance, the proline or glycine (B1666218) residues could be replaced with non-natural amino acids bearing bioorthogonal functional groups (e.g., an azide (B81097) or an alkyne).

One area of interest is the use of conformationally constrained or flexible linkers in complex biological settings. Studies on macrocyclization of organo-peptide hybrids have shown that the position of Pro/Gly substitutions can influence the reactivity of biosynthetic precursor libraries. rochester.edu Furthermore, a bipartite tetracysteine display system for protein labeling was optimized by substituting a Pro-Gly dipeptide into the recognition sequence, highlighting the role of this motif in creating specific binding pockets. acs.org These examples suggest that peptides containing the Pro-Gly-Gly motif could be valuable tools in the construction of complex biomolecular architectures using bioorthogonal chemistry.

Role of this compound in Understanding Fundamental Peptide Science and Protein Folding Principles

The Pro-Gly sequence is well-known for its high propensity to form β-turns, which are critical secondary structures that reverse the direction of the polypeptide chain in proteins. researchgate.netnih.gov The glycine residue, with its conformational flexibility, and the proline residue, with its constrained cyclic structure, together create a strong predisposition for a turn conformation. The study of short, well-defined peptides like this compound can provide valuable insights into the energetics and conformational dynamics of β-turn formation.

Investigations into end-protected Gly-Pro and Pro-Gly dipeptides have revealed that their folding motifs are dependent on the sequence and the environment (gas phase vs. solution). researchgate.netnih.gov Such studies, combining techniques like laser spectroscopy, quantum chemistry calculations, and NMR, can elucidate the intrinsic conformational preferences of the peptide backbone. This compound, with its additional glycine residue, could serve as a model system to understand how the β-turn propensity of the Pro-Gly motif is modulated by an adjacent flexible residue. This knowledge is fundamental to understanding protein folding, stability, and the design of novel folded molecules with specific functions. Moreover, the "Pro-Gly" motif is a recurrent feature in elastomeric proteins, and understanding its conformational behavior is key to designing new biomaterials. tandfonline.com

Table 2: Investigational Techniques for Studying this compound in Peptide Science

| Technique | Information Gained | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, conformational dynamics, and intramolecular hydrogen bonding. | Elucidating the preferred solution conformation and the stability of any turn structures. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., β-turns, random coil). | Quantifying the propensity of the peptide to adopt a folded conformation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Hydrogen bonding patterns and secondary structure. | Identifying the presence and strength of intramolecular hydrogen bonds that stabilize folded structures. |

| X-ray Crystallography | High-resolution solid-state structure. | Providing a detailed atomic-level picture of the peptide's conformation in the crystalline state. |

| Quantum Chemistry Calculations | Theoretical conformational landscape, relative energies of different conformers, and vibrational frequencies. | Complementing experimental data and providing insights into the intrinsic conformational preferences of the peptide. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Z-Pro-Gly-Gly-OH with high purity?

- Methodology : Synthesis should prioritize orthogonal protection strategies to avoid side reactions. Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation for coupling, followed by Z-group deprotection using TFA. Post-synthesis, purify via reversed-phase HPLC (≥95% purity threshold) with a C18 column and a water-acetonitrile gradient. Confirm identity via mass spectrometry (ESI-MS or MALDI-TOF) and structural integrity via H/C NMR .

- Critical Parameters : Monitor coupling efficiency via Kaiser tests during SPPS. Adjust reaction times for Gly residues to mitigate steric hindrance.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use TLC (silica gel, chloroform:methanol:acetic acid 8:2:0.1 v/v) and HPLC (≥95% purity) with UV detection at 220 nm.

- Structural Confirmation : Perform H NMR in DMSO-d6 to verify Pro ring puckering (δ 1.8–2.5 ppm) and Gly backbone protons (δ 3.0–4.2 ppm). Compare with reference spectra from databases like SciFinder or PubChem .

- Validation : Cross-check with FT-IR for amide I/II bands (1650 cm and 1550 cm) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. What experimental conditions are critical when using this compound as a substrate in enzymatic assays?

- Methodology : Optimize buffer pH (e.g., Tris-HCl pH 7.4 for proteases) and temperature (25–37°C). Pre-incubate substrate (0.1–1 mM) with enzyme (e.g., collagenase or proteasome) and monitor hydrolysis via fluorescence (e.g., AMC release at λex/λem = 380/460 nm) .

- Controls : Include negative controls (no enzyme) and competitive inhibitors (e.g., Z-Pro-Phe-Gly-OH) to confirm specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., enzyme isoforms, substrate concentrations) using tools like PRISMA guidelines. For example, discrepancies in IC values may arise from variations in enzyme sources (human vs. bacterial collagenase) .

- Validation : Replicate conflicting studies under standardized NIH preclinical guidelines, ensuring identical buffers, temperatures, and instrumentation .

- Statistical Approaches : Apply Bland-Altman plots or ANOVA to assess inter-study variability.

Q. What strategies are effective in optimizing the stability of this compound in aqueous solutions for long-term experiments?

- Methodology :

- Lyophilization : Store as lyophilized powder at −80°C. Avoid repeated freeze-thaw cycles.

- Stabilizers : Add 0.1% BSA or 5% trehalose to aqueous solutions to prevent aggregation. Monitor degradation via HPLC over 72 hours at 4°C and 25°C .

- Kinetic Studies : Use Arrhenius plots to predict shelf life under varying temperatures.

Q. How should comparative studies between this compound and related tripeptide analogs be designed to ensure validity?

- Methodology :

- Structure-Activity Relationships (SAR) : Systematically vary residues (e.g., Z-Pro-X-Gly-OH, where X = Gly, Ala, Phe) and assay against target enzymes. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding energies .

- Blinding : Implement double-blinded assays to reduce bias. Randomize sample order and use automated pipetting systems .

Methodological Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound bioassays?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit Hill equations for IC determination. Validate model assumptions via residual plots and Kolmogorov-Smirnov tests for normality .

- Power Analysis : Calculate sample sizes a priori using G*Power to ensure α = 0.05 and β = 0.2 .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.